molecular formula C9H7F4N5O B14248585 N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide CAS No. 473721-57-2

N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide

Katalognummer: B14248585
CAS-Nummer: 473721-57-2
Molekulargewicht: 277.18 g/mol
InChI-Schlüssel: JDGMTRUOBBRKNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide is a complex organic compound characterized by the presence of an azido group and multiple fluorine atoms attached to a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compound, which is then subjected to further reactions to introduce the azido group and fluorine atoms. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as triethylamine and toluenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps like solvent replacement and freeze-drying to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carbonyl compounds, alkyl halides, and acid halides. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with carbonyl compounds can lead to the formation of Schiff bases, while reduction reactions can yield various amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules. This interaction can affect cellular pathways and enzyme activities, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide is unique due to the presence of multiple fluorine atoms and an azido group, which confer distinct chemical reactivity and stability. These features make it particularly useful in applications requiring high specificity and stability under various conditions .

Eigenschaften

CAS-Nummer

473721-57-2

Molekularformel

C9H7F4N5O

Molekulargewicht

277.18 g/mol

IUPAC-Name

N-(2-aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide

InChI

InChI=1S/C9H7F4N5O/c10-4-3(9(19)16-2-1-14)5(11)7(13)8(6(4)12)17-18-15/h1-2,14H2,(H,16,19)

InChI-Schlüssel

JDGMTRUOBBRKNW-UHFFFAOYSA-N

Kanonische SMILES

C(CNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.